molecular formula C12H13N3OS B5675927 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5675927
M. Wt: 247.32 g/mol
InChI Key: RJIVVFIUBCNOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide often involves microwave-assisted facile synthesis, leveraging thiadiazole scaffolds and benzamide groups for potential biological properties. A notable method includes solvent-free synthesis under microwave irradiation, confirmed through spectral studies including IR, NMR, and mass spectral analysis (Tiwari et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals specific conformations and intermolecular interactions. For example, crystal structure analysis has demonstrated that cyclohexyl rings attached to the thiadiazole fragment adopt a classic chair conformation, with interactions such as N—H⋯N hydrogen bonds and C—H⋯π interactions stabilizing the molecular structure (Mo et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives can lead to a variety of biologically active molecules. Efficient synthetic methodologies allow for the construction of heterocycles hybrid with 1,3,4-thiadiazole moiety, demonstrating significant insecticidal activity in certain cases (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and stability, of these compounds can be inferred from their molecular structure and synthesis process. However, specific details on the physical properties of "3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide" itself require experimental data from studies focusing on this exact compound.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, potential for further functionalization, and behavior under various conditions, are critical for understanding the utility and application of these compounds in scientific research and potential therapeutic applications. For instance, the presence of the thiadiazole and benzamide moieties suggests potential for varied biological activities and interactions with biological molecules (Tiwari et al., 2017).

properties

IUPAC Name

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-4-8(2)6-10(5-7)11(16)13-12-15-14-9(3)17-12/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVVFIUBCNOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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